2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a thiazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multi-step reactions. One common method is a one-pot, four-component reaction that includes the condensation of appropriate starting materials under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in anticancer and antimicrobial research.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Shares the benzodioxole moiety but differs in the core structure.
6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one: Another compound with a similar benzodioxole structure but different core.
Uniqueness
What sets 2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one apart is its unique thiazolopyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O5S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C15H15N3O5S/c1-20-10-6(3-8-11(12(10)21-2)23-5-22-8)7-4-9(19)17-14-13(7)24-15(16)18-14/h3,7H,4-5H2,1-2H3,(H2,16,18)(H,17,19) |
InChI Key |
KTXOSSKIPILACW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)NC4=C3SC(=N4)N)OCO2)OC |
Origin of Product |
United States |
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